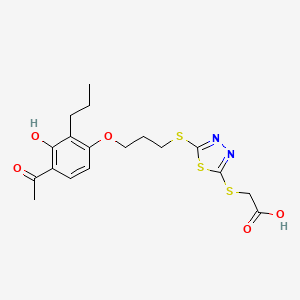

Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)-

Vue d'ensemble

Description

Il a montré un effet puissant d'abaissement du cholestérol sérique chez des volontaires masculins sains normolipidémiques . Ce composé a été largement étudié dans des conditions in vitro et in vivo pour ses applications thérapeutiques potentielles.

Méthodes De Préparation

La synthèse du YM-16638 implique plusieurs étapes, commençant par la préparation de la structure centrale du thiadiazole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau thiadiazole : Le noyau thiadiazole est synthétisé par réaction de dérivés de thiosemicarbazide appropriés avec des acides carboxyliques ou leurs dérivés en milieu acide.

Fixation du groupe phénoxypropyle : Le groupe phénoxypropyle est introduit par des réactions de substitution nucléophile, où le noyau thiadiazole réagit avec des dérivés halogénés de phénoxypropyle.

Fonctionnalisation finale :

Les méthodes de production industrielle du YM-16638 impliqueraient probablement l'optimisation de ces voies de synthèse pour assurer un rendement et une pureté élevés, ainsi qu'une évolutivité pour la production à grande échelle .

Analyse Des Réactions Chimiques

Le YM-16638 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle du composé peut être oxydé pour former des cétones ou des aldéhydes correspondants dans des conditions appropriées.

Réduction : Le groupe acétyle peut être réduit pour former des alcools à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Le groupe phénoxypropyle peut subir des réactions de substitution nucléophile, où le groupe partant est remplacé par d'autres nucléophiles.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium et des nucléophiles tels que le méthylate de sodium. Les principaux produits formés à partir de ces réactions comprennent des cétones, des alcools et des dérivés phénoxypropyliques substitués .

Applications de la recherche scientifique

Le YM-16638 a été largement étudié pour ses applications de recherche scientifique, notamment :

Biologie : Le YM-16638 est utilisé pour étudier le rôle des récepteurs de la leucotriène D4 dans divers processus biologiques, notamment l'inflammation et la réponse immunitaire.

Médecine : Le composé a montré un potentiel en tant qu'agent hypocholestérolémiant, ce qui en fait un candidat pour le développement de médicaments hypocholestérolémiants. Il a également été étudié pour son utilisation potentielle dans le traitement de l'asthme et d'autres maladies respiratoires.

Industrie : Le YM-16638 peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une stabilité et une réactivité améliorées

Mécanisme d'action

Le YM-16638 exerce ses effets en agissant comme un antagoniste du récepteur de la leucotriène D4. Il se lie au récepteur 1 de la leucotriène cystéinyle (CysLT1), bloquant l'action de la leucotriène D4, un puissant médiateur de l'inflammation. Cette inhibition entraîne une réduction des réponses inflammatoires et une diminution des taux de cholestérol sérique. Le composé inhibe également la biosynthèse du cholestérol en diminuant l'activité des enzymes clés impliquées dans la voie de biosynthèse, telles que la HMG-CoA réductase, la kinase du mévalonate et la synthase du pyrophosphate de farnésyle .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

The 1,3,4-thiadiazole derivatives, including those containing acetic acid moieties, have been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against various bacterial strains. For instance, compounds synthesized from this structure have shown effectiveness against Xanthomonas oryzae and Rhizoctonia solani, with inhibition rates surpassing traditional bactericides like thiodiazolecopper .

1.2 Antitumor Properties

In vitro studies have demonstrated that derivatives of this acetic acid compound possess antitumor activities against breast cancer and prostate cancer cell lines. The mechanism involves inducing apoptosis in malignant cells, which was confirmed through electron microscopy studies . Notably, specific derivatives exhibited higher inhibitory effects compared to standard anticancer drugs.

1.3 Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. Compounds derived from acetic acid have been shown to inhibit inflammatory pathways effectively, making them candidates for developing new anti-inflammatory medications .

Agricultural Applications

2.1 Pesticidal Activity

Research has identified the efficacy of acetic acid derivatives in agricultural applications as pesticides. They demonstrate significant activity against plant pathogens and pests, contributing to sustainable agricultural practices by reducing reliance on conventional chemical pesticides .

2.2 Herbicidal Properties

The compound's ability to inhibit weed growth has also been explored. Its application in herbicides can potentially provide a more environmentally friendly alternative to synthetic herbicides .

Material Science

3.1 Polymer Synthesis

Acetic acid derivatives are utilized in the synthesis of polymers with enhanced properties. The incorporation of thiadiazole structures into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

3.2 Coatings and Adhesives

Due to their chemical stability and adhesion properties, these compounds are being investigated for use in coatings and adhesives that require robust performance under various environmental conditions .

Case Studies

Mécanisme D'action

YM-16638 exerts its effects by acting as a leukotriene D4 receptor antagonist. It binds to the cysteinyl leukotriene receptor 1 (CysLT1), blocking the action of leukotriene D4, a potent mediator of inflammation. This inhibition leads to a reduction in inflammatory responses and a decrease in serum cholesterol levels. The compound also inhibits cholesterol biosynthesis by decreasing the activity of key enzymes involved in the biosynthesis pathway, such as HMG-CoA reductase, mevalonate kinase, and farnesyl pyrophosphate synthase .

Comparaison Avec Des Composés Similaires

Le YM-16638 est unique par rapport aux autres antagonistes des récepteurs des leucotriènes en raison de sa double action en tant qu'antagoniste du récepteur de la leucotriène D4 et inhibiteur de la biosynthèse du cholestérol. Les composés similaires comprennent :

Montelukast : Un antagoniste du récepteur des leucotriènes utilisé principalement pour le traitement de l'asthme.

Zafirlukast : Un autre antagoniste du récepteur des leucotriènes utilisé pour la prise en charge de l'asthme.

Pranlukast : Un antagoniste du récepteur 1 de la leucotriène cystéinyle utilisé pour réduire les bronchospasmes chez les asthmatiques.

Alors que ces composés ciblent principalement les récepteurs des leucotriènes pour gérer l'asthme, l'effet hypocholestérolémiant supplémentaire du YM-16638 en fait un candidat unique pour des applications thérapeutiques plus larges .

Activité Biologique

Acetic acid derivatives, particularly those incorporating the 1,3,4-thiadiazole moiety, have garnered attention due to their diverse biological activities. This article focuses on the compound Acetic acid, ((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)- , exploring its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a thiadiazole ring linked to an acetic acid moiety and a phenoxy group. The presence of sulfur in the thiadiazole enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. For instance, compounds with the thiadiazole scaffold have shown effectiveness against various bacterial strains:

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| 11c | Antibacterial | 32.6 | Bacillus subtilis |

| 11e | Antibacterial | 62.5 | Staphylococcus aureus |

| 18a | Antibacterial | 500 | Salmonella typhi |

These studies suggest that the incorporation of different substituents on the thiadiazole ring can modulate the antimicrobial efficacy of the compounds .

Anti-inflammatory and Analgesic Effects

The acetic acid derivative has also been evaluated for its analgesic properties through various animal models. In one study, compounds were tested using the acetic acid-induced writhing test:

- Results : Compounds displayed significant reductions in writhing responses compared to control groups, indicating potent analgesic effects.

- Mechanism : The analgesic activity may be attributed to central and peripheral mechanisms affecting nociceptive pathways .

Study on Antinociceptive Activity

A specific case study evaluated the antinociceptive effects of synthesized thiadiazole derivatives using mechanical and thermal stimuli tests. The findings highlighted that:

- Compounds significantly increased reaction times in hot-plate tests.

- Notable reductions in writhing behavior were observed in acetic acid-induced tests.

These results underscore the potential of these derivatives as effective analgesics .

Synthesis Methods

The synthesis of acetic acid derivatives typically involves multi-step reactions including condensation and cyclization processes. For instance:

- Starting Materials : Acetic acid, thioketones, and appropriate phenolic compounds.

- Reagents : Acid chlorides or coupling agents are used to facilitate the formation of thiadiazole rings.

- Characterization : The synthesized compounds are characterized using NMR and IR spectroscopy to confirm structural integrity .

Propriétés

Numéro CAS |

104073-72-5 |

|---|---|

Formule moléculaire |

C18H22N2O5S3 |

Poids moléculaire |

442.6 g/mol |

Nom IUPAC |

2-[[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |

InChI |

InChI=1S/C18H22N2O5S3/c1-3-5-13-14(7-6-12(11(2)21)16(13)24)25-8-4-9-26-17-19-20-18(28-17)27-10-15(22)23/h6-7,24H,3-5,8-10H2,1-2H3,(H,22,23) |

Clé InChI |

RRUNJEUMTFLLDY-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O |

SMILES canonique |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCSC2=NN=C(S2)SCC(=O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

104073-72-5 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

((5-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetic acid YM 16638 YM 638 YM-16638 YM-638 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.